1-(1,2-Oxazol-5-yl)ethan-1-ol
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Overview
Description
1-(1,2-Oxazol-5-yl)ethan-1-ol is a heterocyclic organic compound that features an oxazole ring. This compound is known for its versatility in scientific research and industry due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2-Oxazol-5-yl)ethan-1-ol can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base catalyst and a suitable solvent to facilitate the formation of the oxazole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazoles.
Scientific Research Applications
1-(1,2-Oxazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its heterocyclic structure.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its antibacterial and antifungal properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1,2-Oxazol-5-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol: This compound has a similar structure but with a methyl group at the 5-position of the oxazole ring.
1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-ol: This variant includes a phenyl group, which can influence its chemical properties and reactivity.
1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one: This compound features a different substitution pattern on the oxazole ring.
Uniqueness: 1-(1,2-Oxazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of an ethan-1-ol group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(1,2-oxazol-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(7)5-2-3-6-8-5/h2-4,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRGZMXHEJCZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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